molecular formula C19H16F2N2O B2631682 N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide CAS No. 303091-75-0

N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide

Cat. No. B2631682
CAS RN: 303091-75-0
M. Wt: 326.347
InChI Key: VRYMIEODZZHJJM-UHFFFAOYSA-N
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Description

“N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide” is an organic compound that contains a naphthylmethylamino group and a 3,4-difluorophenyl group linked by an acetamide group .


Molecular Structure Analysis

The molecular formula of this compound is C16H16F2N2O . It contains a naphthyl group (a two-ring aromatic system), a 3,4-difluorophenyl group (a single-ring aromatic system with two fluorine substituents), and an acetamide group (a carbonyl group attached to a nitrogen).

Scientific Research Applications

Antiamnesic Activity of 2-Naphthyloxy Derivatives

A study by Piplani et al. (2004) synthesized 2-naphthyloxy derivatives of N,N-substituted acetamides, showing significant antiamnesic activity, comparable to piracetam. This suggests the potential of similar acetamide derivatives in neuropsychopharmacological applications, specifically in enhancing memory (Piplani et al., 2004).

Molecular Structure and Intermolecular Interactions

Boechat et al. (2011) analyzed the structures of N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, revealing V-shaped molecules with complex intermolecular interactions. This detailed structural information could be relevant for designing acetamide derivatives with specific physical or chemical properties (Boechat et al., 2011).

Crystallography of Acetamide Derivatives

Praveen et al. (2013) conducted a crystallographic analysis of 2-(4-chlorophenyl)-N-(3,4-difluorophenyl)acetamide, revealing specific angles and interactions between molecular planes. Such analyses provide valuable insights into the molecular conformations that influence the physical and chemical behaviors of acetamide derivatives (Praveen et al., 2013).

Synthesis of Derivatives and Their Applications

Magadum and Yadav (2018) described the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, showcasing the pharmaceutical relevance of acetamide derivatives in drug synthesis (Magadum & Yadav, 2018).

Environmental Applications

Houdier et al. (2000) utilized a naphthalene derivative of acetamide as a molecular probe for detecting carbonyl compounds in water samples, highlighting the environmental monitoring potential of acetamide derivatives (Houdier et al., 2000).

properties

IUPAC Name

N-(3,4-difluorophenyl)-2-(naphthalen-1-ylmethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F2N2O/c20-17-9-8-15(10-18(17)21)23-19(24)12-22-11-14-6-3-5-13-4-1-2-7-16(13)14/h1-10,22H,11-12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYMIEODZZHJJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CNCC(=O)NC3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-2-[(1-naphthylmethyl)amino]acetamide

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